molecular formula C11H12O5 B3052206 Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate CAS No. 39503-14-5

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate

Cat. No.: B3052206
CAS No.: 39503-14-5
M. Wt: 224.21 g/mol
InChI Key: HUXJGSHUVDWZAM-UHFFFAOYSA-N
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Description

Ethyl hematommate, also known as ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate, is a naturally occurring compound found in certain lichens. It is a derivative of benzoic acid and has the molecular formula C₁₁H₁₂O₅.

Chemical Reactions Analysis

Ethyl hematommate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl hematommate is similar to other benzoic acid derivatives, such as:

Ethyl hematommate is unique due to its specific ester structure, which influences its reactivity and solubility. Its antioxidant properties are comparable to those of other similar compounds, but its specific applications and effectiveness can vary based on its chemical structure .

Properties

IUPAC Name

ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-3-16-11(15)9-6(2)4-8(13)7(5-12)10(9)14/h4-5,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJGSHUVDWZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398112
Record name Ethyl hematommate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-14-5
Record name Ethyl hematommate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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